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molecular formula C12H9FO3 B1400382 4-Fluoro-1-methoxy-2-naphthoic acid CAS No. 1000386-63-9

4-Fluoro-1-methoxy-2-naphthoic acid

Cat. No. B1400382
M. Wt: 220.2 g/mol
InChI Key: GUPJNLSSYVNWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552033B2

Procedure details

9.3 g of 4-fluoro-1-methoxynaphthalene-2-carbaldehyde were dissolved in 100 ml of acetonitrile. 2.1 g sodium dihydrogenphsophate monohydrate in 10 ml of water were added, followed by the addition of 9.5 ml hydrogen peroxide (30%). 8.9 g sodium chlorite, dissolved in 20 ml water were added drop wise while maintaining an internal temperature between 5° C. and 15° C. The reaction was then allowed to come to room temp over 2.5 h. The precipitated solid was filtered with suction, and the solid was washed with water, and dried in vacuo at 40° C. to yield 9.4 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid. The filtrate was treated with 60 ml of cold 10% aqueous sodium bisulfite solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water and brine. The organic layer was washed with 0.2 N NaOH twice. The washes were acidified with 6 N HCl to pH 3, whereupon crystallization occurred. The precipitating product was filtered, washed with water and dried in vacuo at 40° C. to yield a second batch of 1.0 g of 4-fluoro-1-methoxynaphthalene-2-carboxylic acid.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Quantity
8.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:13])=[C:4]([CH:14]=[O:15])[CH:3]=1.[Na].OO.Cl([O-])=[O:20].[Na+]>C(#N)C.O>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([O:12][CH3:13])=[C:4]([C:14]([OH:20])=[O:15])[CH:3]=1 |f:3.4,^1:15|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
FC1=CC(=C(C2=CC=CC=C12)OC)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.5 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
8.9 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature between 5° C. and 15° C
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered with suction
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC(=C(C2=CC=CC=C12)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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